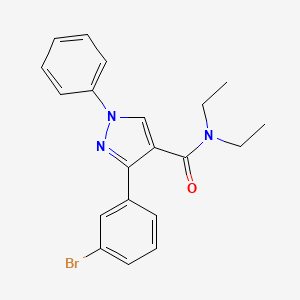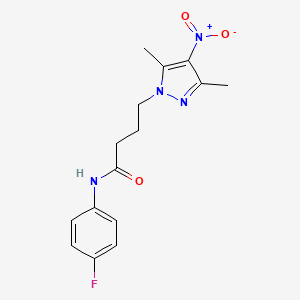
4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide
Descripción general
Descripción
4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide, also known as MNPS, is a chemical compound that has gained significant attention in scientific research due to its potential application as a biological probe. MNPS is a sulfonamide derivative that has a nitro group and a methoxy group attached to a benzene ring. It is a white crystalline powder that is soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.
Mecanismo De Acción
4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide binds to the active site of metalloproteases, which contains a zinc ion coordinated by histidine residues. The compound forms a stable complex with the zinc ion, thereby inhibiting the enzymatic activity of metalloproteases. The binding of 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide to metalloproteases is reversible, and the compound can be displaced by other ligands that have a higher affinity for the protein target.
Biochemical and Physiological Effects
The inhibition of metalloproteases by 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. The compound has been shown to reduce the invasion and migration of cancer cells, which are processes that are mediated by metalloproteases. 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide has also been shown to reduce the production of pro-inflammatory cytokines like TNF-alpha and IL-6, which are regulated by metalloproteases. In addition, 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide has been shown to promote the differentiation of stem cells into osteoblasts, which are cells that are involved in bone formation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide has several advantages as a biological probe for lab experiments. The compound is highly selective for metalloproteases and does not bind to other proteins or enzymes. 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide can be used as a fluorescent probe to visualize the distribution and localization of metalloproteases in cells and tissues. The compound is also stable and can be stored for long periods without degradation.
However, 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide has some limitations as a biological probe. The compound has a relatively low potency and may require high concentrations to achieve significant inhibition of metalloproteases. 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide is also sensitive to the pH and ionic strength of the reaction buffer, which may affect its binding affinity for metalloproteases.
Direcciones Futuras
There are several future directions for the use of 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide as a biological probe. One direction is the development of more potent analogs of 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide that can achieve greater inhibition of metalloproteases at lower concentrations. Another direction is the application of 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide in vivo to study the role of metalloproteases in disease models. 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide can be conjugated to targeting molecules like antibodies or peptides to selectively deliver the compound to specific tissues or cells. 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide can also be used in combination with other drugs or therapies to enhance their efficacy.
In conclusion, 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide is a sulfonamide derivative that has gained significant attention in scientific research due to its potential application as a biological probe. The compound selectively inhibits the activity of metalloproteases and has various biochemical and physiological effects. 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide has several advantages as a biological probe but also has some limitations. There are several future directions for the use of 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide in scientific research.
Métodos De Síntesis
4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the nitration of anisole to form 2-methoxy-5-nitroanisole, which is then reacted with benzenesulfonyl chloride in the presence of a base to form 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide. The final product is purified through recrystallization using a suitable solvent.
Aplicaciones Científicas De Investigación
4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide has been used as a biological probe in scientific research due to its ability to selectively bind to a specific protein target. The compound has been shown to inhibit the activity of a class of enzymes called metalloproteases, which are involved in various physiological processes like tissue remodeling, angiogenesis, and inflammation. 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide has also been used as a fluorescent probe to visualize the distribution and localization of metalloproteases in cells and tissues.
Propiedades
IUPAC Name |
4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6S/c1-21-11-4-6-12(7-5-11)23(19,20)15-13-9-10(16(17)18)3-8-14(13)22-2/h3-9,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMJDJOTJHGYCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60970932 | |
| Record name | 4-Methoxy-N-(2-methoxy-5-nitrophenyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60970932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide | |
CAS RN |
5559-19-3 | |
| Record name | 4-Methoxy-N-(2-methoxy-5-nitrophenyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60970932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylpropyl)-2-furamide](/img/structure/B6136989.png)
![ethyl 2-amino-4-oxo-4H-[1,3]thiazino[5,6-c]quinoline-9-carboxylate](/img/structure/B6136996.png)

![1-(2-methyl-3-furoyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6137010.png)
![4-{[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B6137014.png)
![1-{4-[(dimethylamino)sulfonyl]phenyl}-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide](/img/structure/B6137022.png)
![N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]-2-(2-naphthylamino)acetohydrazide](/img/structure/B6137029.png)

![2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(3-methoxyphenyl)amino]acrylonitrile](/img/structure/B6137062.png)
![4-[(1H-indol-3-ylmethylene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6137074.png)
![4-(1-piperidinyl)-6-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B6137079.png)
![3-ethoxy-N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)benzamide](/img/structure/B6137094.png)
![4-amino-N-(2-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-2-oxoethyl)butanamide hydrochloride](/img/structure/B6137096.png)
![1-(4-methoxybenzyl)-N-[1-methyl-2-(3-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6137102.png)